N-Desethyl Sunitinib-d5

描述

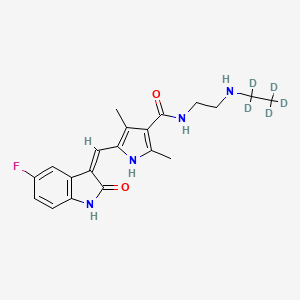

Structure

3D Structure

属性

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNIAKSBJKPQC-WTRGBYKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Desethyl Sunitinib-d5: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Principles and Applications for Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desethyl Sunitinib-d5, a critical tool in the research and development of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Designed for researchers, scientists, and drug development professionals, this document details the chemical properties, primary applications, and relevant experimental methodologies associated with this stable isotope-labeled internal standard.

Introduction to this compound

This compound is the deuterated form of N-Desethyl Sunitinib (also known as SU12662), the principal and pharmacologically active metabolite of Sunitinib. Sunitinib is an oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). The primary metabolic pathway for Sunitinib is N-de-ethylation, a process catalyzed by the cytochrome P450 enzyme CYP3A4. This metabolic conversion results in the formation of N-Desethyl Sunitinib, which exhibits a similar potency to the parent drug.

The incorporation of five deuterium atoms (d5) into the N-desethyl moiety of the molecule renders this compound an ideal internal standard for bioanalytical assays. Its chemical behavior is nearly identical to the endogenous, non-labeled metabolite, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency in mass spectrometry. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification of N-Desethyl Sunitinib in complex biological matrices such as plasma and tissue homogenates.

Core Data and Physicochemical Properties

Quantitative data for this compound and its non-labeled counterpart are summarized in the table below for easy reference and comparison.

| Property | This compound | N-Desethyl Sunitinib (SU12662) | Sunitinib (Parent Drug) |

| Synonyms | SU-12662-d5 | SU12662 | SU11248 |

| CAS Number | 1217247-62-5 | 356068-97-8 | 557795-19-4 |

| Molecular Formula | C₂₀H₁₈D₅FN₄O₂ | C₂₀H₂₃FN₄O₂ | C₂₂H₂₇FN₄O₂ |

| Molecular Weight | 375.45 g/mol | 370.4 g/mol | 398.47 g/mol |

| Isotopic Purity | Typically ≥98% | Not Applicable | Not Applicable |

| Primary Use | Internal Standard for quantitative bioanalysis | Active metabolite of Sunitinib | Multi-targeted tyrosine kinase inhibitor (anticancer agent) |

| Typical Matrix | Plasma, Serum, Tissue Homogenates | Plasma, Serum, Tissue Homogenates | Plasma, Serum, Tissue Homogenates |

Mechanism of Action: Sunitinib and its Active Metabolite

Sunitinib and its active metabolite, N-Desethyl Sunitinib, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastatic progression. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By binding to the ATP-binding site of these receptors, Sunitinib and N-Desethyl Sunitinib block the downstream signaling pathways that lead to cell proliferation and the formation of new blood vessels (angiogenesis), which are essential for tumor survival and growth.

Experimental Protocols: Quantification of N-Desethyl Sunitinib

The use of this compound as an internal standard is integral to the accurate quantification of N-Desethyl Sunitinib in biological samples via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation (Protein Precipitation)

-

Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range, e.g., 50 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Desethyl Sunitinib: m/z 371.2 → 283.1

-

This compound (Internal Standard): m/z 376.2 → 283.1

-

Sunitinib (for simultaneous analysis): m/z 399.2 → 326.2

-

-

Collision Energy and other parameters: These should be optimized for the specific mass spectrometer being used.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving the quantification of N-Desethyl Sunitinib using this compound as an internal standard is depicted below.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active metabolite of Sunitinib in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of pharmacokinetic profiles, which is essential for understanding the efficacy and safety of Sunitinib. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important anti-cancer agent.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl Sunitinib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desethyl Sunitinib-d5, a deuterated analog of the active metabolite of Sunitinib. This document details a proposed synthetic pathway, methods for purification, and a full suite of characterization techniques essential for its verification and use in research and development, particularly as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a crucial therapeutic agent in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby disrupting key signaling pathways involved in tumor angiogenesis and cell proliferation.

The primary active metabolite of Sunitinib is N-desethyl Sunitinib (SU12662), formed via N-de-ethylation catalyzed by the cytochrome P450 enzyme CYP3A4.[1] This metabolite exhibits potency comparable to the parent drug.[1] In pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for accurate quantification of drug and metabolite concentrations by mass spectrometry. This compound, with five deuterium atoms on the terminal ethyl group, serves as an ideal internal standard for N-desethyl Sunitinib due to its similar physicochemical properties and a distinct mass difference.

This guide outlines a detailed methodology for the synthesis and characterization of this compound, providing researchers with the necessary information for its preparation and validation.

Sunitinib Signaling Pathway

Sunitinib and its active metabolite, N-desethyl Sunitinib, exert their therapeutic effects by inhibiting the phosphorylation of multiple receptor tyrosine kinases. This disruption of downstream signaling cascades ultimately leads to the inhibition of angiogenesis and tumor cell proliferation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of the deuterated intermediate, N-(2-(ethylamino-d5)ethyl)amine, followed by its condensation with a pyrrole precursor.

Proposed Synthetic Scheme

Experimental Protocols

Step 1a: Synthesis of N-Boc-N'-(ethyl-d5)ethylenediamine

To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile is added a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq). The mixture is cooled to 0 °C, and ethyl-d5 iodide (1.05 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 1b: Deprotection of N-Boc-N'-(ethyl-d5)ethylenediamine

The N-Boc-N'-(ethyl-d5)ethylenediamine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-4 hours. The completion of the reaction is monitored by TLC. The solvent and excess acid are removed under reduced pressure to yield the crude N-(2-(ethylamino-d5)ethyl)amine salt, which can be used in the next step after neutralization or purification.

Step 2: Synthesis of this compound

To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) are added coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes. The synthesized N-(2-(ethylamino-d5)ethyl)amine (1.1 eq) and DIPEA (2.0 eq) are then added. The reaction is stirred at room temperature for 12-18 hours. Subsequently, 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) and a catalytic amount of a base like pyrrolidine are added. The mixture is heated to 80-100 °C for 4-6 hours. Upon cooling, the this compound product precipitates and is collected by filtration, washed with a cold solvent such as methanol, and dried under vacuum.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

Analytical Data

The following tables summarize the expected and reported analytical data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties

| Property | N-Desethyl Sunitinib | This compound |

| Molecular Formula | C₂₀H₂₃FN₄O₂ | C₂₀H₁₈D₅FN₄O₂[2] |

| Molecular Weight | 370.42 g/mol | 375.45 g/mol [2] |

| CAS Number | 356068-97-8[3] | 1217247-62-5[2] |

| Appearance | Yellow to orange solid | Yellow to orange solid |

| Melting Point | Not reported | Not reported |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Table 2: Spectroscopic Data

| Technique | N-Desethyl Sunitinib (Expected) | This compound (Expected) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the ethyl group protons will be present. | Absence of signals for the five deuterated protons on the ethyl group. |

| ¹³C NMR (DMSO-d₆) | Signals for the two carbons of the ethyl group will be observed. | Signals for the deuterated carbons will be triplets (due to C-D coupling) and have lower intensity. |

| Mass Spectrometry | [M+H]⁺ at m/z 371.2. Major fragment at m/z 283.2.[4] | [M+H]⁺ at m/z 376.2. Fragmentation pattern will show a +5 Da shift for fragments containing the deuterated ethyl group. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 268 nm).

-

Purpose: To determine the purity of the synthesized compound.

Mass Spectrometry (MS)

-

System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis: The protonated molecular ion [M+H]⁺ is observed to confirm the molecular weight. Tandem mass spectrometry (MS/MS) is performed to analyze the fragmentation pattern and confirm the location of the deuterium atoms. The expected major fragment for N-desethyl sunitinib is at m/z 283.2, resulting from the cleavage of the ethylaminoethyl side chain.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, and DEPT-135 experiments are conducted.

-

Analysis: The ¹H NMR spectrum is used to confirm the absence of the signals corresponding to the deuterated protons. The ¹³C NMR spectrum will show characteristic triplet patterns for the deuterated carbons due to C-D coupling. The overall spectra are compared with the non-deuterated standard to confirm the structural integrity.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the detailed characterization methods are essential for verifying its identity, purity, and isotopic labeling. The availability of well-characterized this compound is critical for advancing research in the pharmacokinetics and metabolism of Sunitinib, ultimately contributing to the optimization of its therapeutic use.

References

- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 4. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

N-Desethyl Sunitinib-d5: A Technical Guide to its Analysis and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desethyl Sunitinib-d5, a deuterated internal standard for N-desethyl sunitinib, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document outlines a representative certificate of analysis, detailing the purity and characterization of this compound. It further presents a detailed experimental protocol for its quantification and explores the crucial signaling pathways influenced by its non-deuterated counterpart.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for a reference standard like this compound is a critical document that assures its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA would include the following information.

Table 1: Representative Certificate of Analysis for this compound

| Test | Specification | Result | Method |

| Identity | |||

| ¹H-NMR | Conforms to structure | Conforms | NMR |

| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |

| Purity | |||

| HPLC/UV (268 nm) | ≥ 98.0% | 99.5% | HPLC |

| Chemical Purity | ≥ 98.0% | 99.6% | HPLC |

| Isotopic Purity | ≥ 99% atom % D | 99.7% atom % D | Mass Spectrometry |

| Physical Properties | |||

| Appearance | Yellow to Orange Solid | Conforms | Visual |

| Solubility | Soluble in DMSO | Conforms | Visual |

| Residual Solvents | |||

| As per USP <467> | Meets requirements | Conforms | GC-HS |

It is important to note that a formal Certificate of Analysis is provided by the supplier upon purchase and should be referenced for lot-specific data[1]. This compound is intended for research and analytical purposes only and not for human or veterinary use[2].

Experimental Protocol: Quantification of N-Desethyl Sunitinib by UPLC-MS/MS

The following protocol is a representative method for the sensitive and specific quantification of N-desethyl sunitinib in a biological matrix, such as human plasma, using this compound as an internal standard. This method is based on established principles of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)[3][4].

Objective: To accurately measure the concentration of N-desethyl sunitinib in plasma samples.

Materials and Reagents:

-

N-desethyl sunitinib analytical standard

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Protein precipitation agent (e.g., acetonitrile with internal standard)

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of N-desethyl sunitinib and this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of N-desethyl sunitinib. The concentration range should encompass the expected levels in study samples (e.g., 5-500 ng/mL)[4].

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the protein precipitation agent (acetonitrile containing this compound at a fixed concentration).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

UPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Return to 95% A

-

3.1-4.0 min: Re-equilibration at 95% A

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-desethyl sunitinib: m/z 371 → 283[3]

-

This compound: m/z 376 → 288 (hypothetical, based on a d5 label on the ethyl group)

-

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both N-desethyl sunitinib and this compound.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of N-desethyl sunitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Mechanism of Action

N-desethyl sunitinib is the primary active metabolite of Sunitinib and shares a similar mechanism of action[5]. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that disrupts key signaling pathways involved in tumor growth and angiogenesis[6][7].

Sunitinib and its active metabolite inhibit the following RTKs:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen[7].

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis[7].

-

Stem Cell Factor Receptor (KIT): A key driver in certain cancers, notably gastrointestinal stromal tumors (GIST)[7].

-

FMS-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML)[7].

Inhibition of these RTKs blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway , which are critical for cell proliferation, survival, and angiogenesis[8][9].

Below are graphical representations of the Sunitinib metabolic pathway and its mechanism of action.

Caption: Metabolic conversion of Sunitinib to its active metabolite.

Caption: Sunitinib's inhibition of RTKs and downstream signaling.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Sunitinib's primary active metabolite. A thorough understanding of its quality, as detailed in a Certificate of Analysis, and the application of robust analytical methods are paramount for reliable research and clinical trial data. Furthermore, comprehending the intricate signaling pathways affected by Sunitinib and its metabolite provides a deeper insight into its therapeutic efficacy and potential mechanisms of resistance. This guide serves as a foundational resource for professionals engaged in the development and study of this important anti-cancer agent.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS - 1217247-62-5 | Axios Research [axios-research.com]

- 3. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

The Quintessential Role of N-Desethyl Sunitinib-d5 in Advancing Sunitinib Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, precision in understanding a drug's pharmacokinetic profile is paramount. For sunitinib, an oral multi-targeted tyrosine kinase inhibitor, this understanding is deepened by the use of stable isotope-labeled internal standards in bioanalytical methodologies. This technical guide elucidates the critical role of N-desethyl sunitinib-d5 in the pharmacokinetic studies of sunitinib, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Significance of an Ideal Internal Standard

Sunitinib is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its efficacy and toxicity are closely linked to plasma concentrations of the parent drug and its major active metabolite, N-desethyl sunitinib (SU12662).[2] Accurate quantification of these analytes in biological matrices is therefore essential for pharmacokinetic (PK) and toxicokinetic studies. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of an appropriate internal standard (IS) to ensure accuracy and precision.[3]

A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for quantitative bioanalysis using LC-MS/MS. This compound, a deuterated analog of sunitinib's primary active metabolite, serves as an exemplary internal standard. Its physicochemical properties are nearly identical to the endogenous N-desethyl sunitinib, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for any variability during the analytical process.

Sunitinib Metabolism and the Formation of N-Desethyl Sunitinib

Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form its active N-desethyl metabolite, SU12662.[2][4] This metabolite exhibits a similar inhibitory profile and potency to the parent drug.[2] The combined exposure to both sunitinib and SU12662 is considered to represent the total active drug concentration in plasma.[2]

The Role of this compound in Bioanalytical Methods

The primary and most critical role of this compound in pharmacokinetic studies is as an internal standard for the quantification of sunitinib and its metabolite, N-desethyl sunitinib, in biological samples. Its utility is rooted in the principle of isotope dilution mass spectrometry.

Key Advantages:

-

Compensates for Matrix Effects: Biological matrices like plasma are complex and can enhance or suppress the ionization of analytes, leading to inaccurate measurements. As this compound has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Corrects for Variability in Sample Preparation: Losses during extraction and sample handling steps are a common source of error. The deuterated standard is added at a known concentration at the beginning of the sample preparation process, and any losses of the analyte will be mirrored by losses of the internal standard, thus normalizing the final measurement.

-

Improves Precision and Accuracy: By accounting for variations in extraction recovery and matrix effects, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the bioanalytical method.[5]

Quantitative Data from Pharmacokinetic Studies and Method Validation

The following tables summarize key pharmacokinetic parameters for sunitinib and N-desethyl sunitinib, as well as typical validation parameters for LC-MS/MS methods used for their quantification.

Table 1: Pharmacokinetic Parameters of Sunitinib and N-desethyl Sunitinib (SU12662) in Humans

| Parameter | Sunitinib | N-desethyl Sunitinib (SU12662) |

| Clearance (CL/F) | 51.8 L/h | 29.6 L/h |

| Volume of Distribution (Vd/F) | 2,030 L | 3,080 L |

Data sourced from a population pharmacokinetic meta-analysis.[6]

Table 2: Validation Summary of a Typical LC-MS/MS Method for Sunitinib and N-desethyl Sunitinib Quantification

| Parameter | Sunitinib | N-desethyl Sunitinib (SU12662) |

| Linearity Range | 0.060 - 100 ng/mL | 0.060 - 100 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.06 ng/mL | 0.06 ng/mL |

| Inter-day Precision (%CV) | 1.6 - 6.1% | 1.1 - 5.3% |

| Analytical Recovery | 99.8 - 109.1% | 99.9 - 106.2% |

| Absolute Recovery | 86.2% | 84.8% |

Data from a validated LC-MS/MS method using a deuterated internal standard.[7]

Table 3: MRM Transitions for Analytes and a Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sunitinib | 399.4 | 283.3 |

| N-desethyl Sunitinib (SU12662) | 371.4 | 283.3 |

| Deuterated Sunitinib (IS) | 409.0 | 326.0 |

Representative MRM transitions from a published method.[8] The transition for this compound would be adjusted based on its specific mass.

Experimental Protocols

Below are detailed methodologies for key experiments involving the quantification of sunitinib and N-desethyl sunitinib using a stable isotope-labeled internal standard like this compound.

Sample Preparation: Protein Precipitation

This method is rapid and effective for removing the majority of proteins from plasma samples.

Protocol:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a specific amount of this compound solution as the internal standard.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extraction compared to protein precipitation, though it is more labor-intensive.

Protocol:

-

To a 100 µL aliquot of human plasma, add the this compound internal standard.

-

Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).[8]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically around 0.250 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for sunitinib, N-desethyl sunitinib, and this compound.

Sunitinib's Mechanism of Action: Signaling Pathways

Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[9]

By blocking these key signaling nodes, sunitinib effectively inhibits the downstream pathways responsible for tumor progression, such as the PI3K/Akt and RAS/MAPK pathways.[9]

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of sunitinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for optimizing dosing strategies, understanding drug-drug interactions, and ultimately improving patient outcomes in the clinical setting. This technical guide provides a foundational understanding of its application, the underlying principles, and practical experimental considerations for researchers dedicated to advancing cancer therapy.

References

- 1. Sunitinib - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A population pharmacokinetic meta-analysis of sunitinib malate (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Desethyl Sunitinib-d5 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desethyl Sunitinib-d5, a deuterated internal standard crucial for the accurate quantification of Sunitinib and its active metabolite, N-Desethyl Sunitinib (SU12662), in biological matrices. This document outlines supplier information, physicochemical properties, and detailed experimental protocols for its application in bioanalytical method development and validation.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of reference standards and research chemicals. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to obtain lot-specific data on purity, isotopic enrichment, and storage conditions.

Table 1: this compound Supplier Information

| Supplier | Website | Contact Information |

| LGC Standards | --INVALID-LINK-- | Available on website |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Available on website |

| MedchemExpress | --INVALID-LINK-- | Available on website |

| Biosynth | --INVALID-LINK-- | Available on website |

| Pharmaffiliates | --INVALID-LINK-- | Available on website |

| Axios Research | --INVALID-LINK-- | Available on website |

| Amerigo Scientific | --INVALID-LINK-- | Available on website |

| Mithridion | Not readily available | Not readily available |

Physicochemical Properties

This compound is the deuterium-labeled form of N-Desethyl Sunitinib. The incorporation of five deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈D₅FN₄O₂ | [1] |

| Molecular Weight | 375.45 g/mol | [1] |

| CAS Number | 1217247-62-5 | [1] |

| Appearance | Solid | General Knowledge |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Role in Bioanalysis and Sunitinib Metabolism

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active metabolite, N-Desethyl Sunitinib.[3][4] Due to their similar pharmacological activity, the accurate quantification of both the parent drug and its metabolite is essential for pharmacokinetic and therapeutic drug monitoring studies.[3][4] this compound serves as an internal standard to correct for variability during sample preparation and analysis, ensuring data accuracy and precision.

Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of Sunitinib and N-Desethyl Sunitinib in human plasma using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.[5][6][7]

Materials and Reagents

-

Human plasma (K₂EDTA as anticoagulant)

-

This compound (Internal Standard)

-

Sunitinib and N-Desethyl Sunitinib reference standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

tert-Butyl methyl ether (for liquid-liquid extraction)

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[5]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min[8]

-

Gradient: A linear gradient tailored to achieve optimal separation of Sunitinib, N-Desethyl Sunitinib, and the internal standard.

-

Column Temperature: 40°C

-

Injection Volume: 2-10 µL

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Table 3: Summary of Bioanalytical Method Validation Parameters from Literature

| Parameter | Sunitinib | N-Desethyl Sunitinib | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | 0.2 - 5 ng/mL | [9][10] |

| Linearity Range | 0.1 - 1000 ng/mL | 0.2 - 1000 ng/mL | [8][9][10] |

| Intra-day Precision (%CV) | < 11.7% | < 11.7% | [5][6] |

| Inter-day Precision (%CV) | < 11.7% | < 11.7% | [5][6] |

| Accuracy (% Bias) | 90.5% - 106.8% | 90.5% - 106.8% | [5][6] |

| Recovery | >80% | >80% | [11] |

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Sunitinib and its metabolite using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Sunitinib and its primary active metabolite in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, mitigating the impact of matrix effects and sample preparation variability. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists involved in the development and validation of bioanalytical methods for Sunitinib.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. biocrick.com [biocrick.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.eur.nl [pure.eur.nl]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

Technical Guide: N-Desethyl Sunitinib-d5 in Preclinical and Clinical Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-Desethyl Sunitinib-d5, a key analytical standard in the research and development of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, and accurate quantification of the parent drug and its active metabolite, N-Desethyl Sunitinib, is crucial for pharmacokinetic and pharmacodynamic studies.

Core Compound Identification

This compound is the deuterated form of N-Desethyl Sunitinib, the primary active metabolite of Sunitinib.[1] The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[2]

Below is a summary of the key chemical identifiers for this compound and its related compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1217247-62-5 [3][4][5] | C₂₀H₁₈D₅FN₄O₂[3][4][5][6] | 375.45[3][5][6] |

| N-Desethyl Sunitinib | 356068-97-8[5][7][8] | C₂₀H₂₃FN₄O₂[7][8] | 370.42[8] |

| N-Boc-N-desethyl Sunitinib-d5 | 1246832-84-7[9] | C₂₅H₂₆D₅FN₄O₄[3][9] | 475.57[3][9] |

Role in Bioanalysis and Pharmacokinetics

This compound serves as a critical tool in the accurate quantification of Sunitinib and its primary active metabolite, N-Desethyl Sunitinib (also known as SU12662), in biological matrices.[10] Due to its structural similarity and identical ionization properties to the non-deuterated analyte, but with a distinct mass-to-charge ratio (m/z), it is the preferred internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2]

Experimental Workflow: Bioanalytical Quantification

The use of this compound as an internal standard is integral to preclinical and clinical pharmacokinetic studies of Sunitinib. A typical workflow for the quantification of Sunitinib and N-Desethyl Sunitinib in plasma is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - CAS - 1217247-62-5 | Axios Research [axios-research.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Sunitinib and its Active Metabolite in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Sunitinib, a multi-targeted tyrosine kinase inhibitor, and its primary active metabolite, N-desethyl Sunitinib (SU12662), in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Desethyl Sunitinib-d5, to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical trials involving Sunitinib.

Introduction

Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] It exerts its antitumor and antiangiogenic effects by inhibiting several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Sunitinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its major active metabolite, N-desethyl Sunitinib (SU12662).[2] The combined plasma concentrations of Sunitinib and SU12662 are considered to be associated with clinical efficacy, with a target trough concentration of ≥50 ng/mL suggested.[4][5]

Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Sunitinib and its active metabolite is crucial for optimizing treatment outcomes and minimizing toxicity.[4][6] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and accuracy.[1] This application note presents a detailed protocol for the quantification of Sunitinib and N-desethyl Sunitinib in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Sunitinib malate (Reference Standard)

-

N-Desethyl Sunitinib (SU12662) (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is employed for sample extraction:

-

Allow all plasma samples and standards to thaw at room temperature.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.

Note on Light Sensitivity: Sunitinib is known to be sensitive to light, which can cause photo-isomerization.[4][7] It is recommended to perform all sample preparation steps under sodium light or in amber-colored vials to minimize light exposure.[5][7]

Liquid Chromatography

The chromatographic separation is performed using a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Formate[1][8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |

| Flow Rate | 0.4 mL/min |

| Gradient | A linear gradient from 20% to 80% Mobile Phase B over 3 minutes |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Sunitinib | N-Desethyl Sunitinib | This compound (IS) |

| Precursor Ion (m/z) | 399.2 | 371.2 | 376.2 |

| Product Ion (m/z) | 283.1 | 283.2 | 283.2 |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time (ms) | 100 | 100 | 100 |

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1] The validation should assess selectivity, linearity, accuracy, precision, recovery, and stability.

Calibration Curve

The calibration curve should be linear over a clinically relevant concentration range.

| Analyte | Concentration Range (ng/mL) | R² |

| Sunitinib | 0.5 - 500 | > 0.99 |

| N-Desethyl Sunitinib | 0.5 - 250 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Sunitinib | Low (1.5 ng/mL) | < 10 | < 10 | 90 - 110 |

| Mid (75 ng/mL) | < 10 | < 10 | 90 - 110 | |

| High (400 ng/mL) | < 10 | < 10 | 90 - 110 | |

| N-Desethyl Sunitinib | Low (1.5 ng/mL) | < 10 | < 10 | 90 - 110 |

| Mid (40 ng/mL) | < 10 | < 10 | 90 - 110 | |

| High (200 ng/mL) | < 10 | < 10 | 90 - 110 |

Visualizations

Sunitinib Signaling Pathway

Caption: Sunitinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways crucial for tumor growth and angiogenesis.

Experimental Workflow

Caption: A streamlined workflow for the LC-MS/MS analysis of Sunitinib from plasma samples.

Method Validation Logic

Caption: Key parameters assessed during the validation of the bioanalytical method.

References

- 1. benchchem.com [benchchem.com]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 4. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]

Application Note: A Robust UPLC-MS/MS Protocol for the Quantification of N-Desethyl Sunitinib in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of N-desethyl sunitinib (SU12662), the primary active metabolite of the tyrosine kinase inhibitor sunitinib, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple liquid-liquid extraction procedure and has been validated for linearity, precision, and accuracy.

Introduction

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.[1] It is metabolized in the liver to its primary active metabolite, N-desethyl sunitinib (SU12662), which has comparable activity to the parent drug. Given the significant inter-patient pharmacokinetic variability and the narrow therapeutic window of sunitinib, monitoring the concentrations of both the parent drug and its active metabolite is crucial for optimizing therapeutic outcomes.[1][2] This document provides a detailed protocol for the quantification of N-desethyl sunitinib in human plasma using UPLC-MS/MS, a technique that offers high sensitivity and selectivity.

Experimental Protocol

Materials and Reagents

-

N-desethyl sunitinib certified reference standard

-

Sunitinib-d10 (or other suitable deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

tert-Butyl methyl ether (TBME)

-

Human plasma (K2EDTA)

-

Ultrapure water

Sample Preparation

Note: Sunitinib and its metabolites are light-sensitive. It is recommended to perform sample preparation under sodium light or in amber vials to prevent photodegradation.[3][4][5]

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Sunitinib-d10 in 50% methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.[3][4]

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium acetate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.35 mL/min |

| Gradient | Isocratic: 40% B |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 2.5 minutes |

Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 650 L/hr |

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| N-Desethyl Sunitinib | 371.2 | 283.2 | 0.1 | 30 | 20 |

| Sunitinib | 399.1 | 283.1 | 0.1 | 30 | 25 |

| Sunitinib-d10 (IS) | 409.3 | 326.3 | 0.1 | 30 | 25 |

Note: The specific cone voltage and collision energy may require optimization depending on the instrument used.

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| N-Desethyl Sunitinib | 0.2 - 200 | > 0.99 | 1/x² |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.2 | < 15 | < 15 | 85 - 115 |

| Low | 0.6 | < 15 | < 15 | 85 - 115 |

| Medium | 20 | < 15 | < 15 | 85 - 115 |

| High | 160 | < 15 | < 15 | 85 - 115 |

Visualizations

Caption: Experimental workflow for the quantification of N-desethyl sunitinib.

Caption: Logical relationship of analytical method validation steps.

Conclusion

The UPLC-MS/MS method described provides a reliable and efficient means for the quantification of N-desethyl sunitinib in human plasma. The simple extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method is accurate, precise, and sensitive, meeting the requirements for bioanalytical method validation.

References

- 1. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sunitinib Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Sunitinib in human plasma using a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Sunitinib-d10, is the benchmark for accurate and precise bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and potential matrix effects.[1]

Introduction

Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] It functions by inhibiting several RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are crucial for tumor growth, angiogenesis, and metastasis.[1] Robust and reliable bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Mechanism of Action: Sunitinib Signaling Pathway Inhibition

Sunitinib exerts its therapeutic effects by blocking the signaling of multiple receptor tyrosine kinases. This inhibition disrupts downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

Experimental Protocols

This section details three common sample preparation methods for the analysis of Sunitinib and its active metabolite, SU12662 (N-desethyl sunitinib), from human plasma.

Note on Light Sensitivity: Sunitinib is susceptible to photo-isomerization. Therefore, all sample handling and preparation steps should be conducted under sodium light or in amber vials to minimize light exposure.[2][3]

Method 1: Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for sample clean-up.

Materials and Reagents:

-

Human plasma (K2EDTA)

-

Sunitinib and Sunitinib-d10 stock solutions (1 mg/mL in methanol)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized)

Protocol:

-

Prepare working solutions of Sunitinib for calibration standards and quality control (QC) samples by serial dilution of the stock solution in a 50:50 (v/v) acetonitrile:water mixture.

-

Prepare a working solution of Sunitinib-d10 (internal standard, IS) in 50:50 (v/v) acetonitrile:water.

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the Sunitinib-d10 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at 10,000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Inject an aliquot into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

Materials and Reagents:

-

Human plasma (K2EDTA)

-

Sunitinib and Sunitinib-d10 stock solutions (1 mg/mL in methanol)

-

tert-Butyl methyl ether (TBME)

-

0.1 M Sodium Hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Water (deionized)

Protocol:

-

Prepare working solutions as described in the protein precipitation method.

-

To 100 µL of plasma sample in a clean tube, add 20 µL of the Sunitinib-d10 internal standard working solution.

-

Add 50 µL of 0.1 M NaOH to basify the sample.[1]

-

Add 1 mL of tert-butyl methyl ether.[1]

-

Vortex the mixture for 5 minutes.[1]

-

Centrifuge at 4,000 rpm for 10 minutes to separate the layers.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase for injection.[1]

Method 3: Solid-Phase Extraction (SPE)

SPE can offer the highest degree of sample clean-up, removing phospholipids and other matrix components that can cause ion suppression.

Materials and Reagents:

-

Human plasma (K2EDTA)

-

Sunitinib and Sunitinib-d10 stock solutions (1 mg/mL in methanol)

-

Oasis HLB µElution Plate (or similar reversed-phase SPE sorbent)

-

4% Phosphoric Acid (H3PO4) in water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

Protocol:

-

Prepare working solutions as described in the protein precipitation method.

-

Pre-treat the plasma sample by diluting it 1:1 with 4% H3PO4 in water.

-

To 200 µL of the pre-treated plasma, add the Sunitinib-d10 internal standard working solution.

-

Load: Directly load the pre-treated plasma sample onto the Oasis HLB µElution plate.

-

Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove interferences.

-

Elute: Elute Sunitinib and the internal standard with 2 x 25 µL of 90:10 (v/v) acetonitrile:methanol.

-

Dilute the eluate with 100 µL of water prior to injection into the LC-MS/MS system.

Data Presentation

The following tables summarize typical LC-MS/MS parameters and method validation data for the analysis of Sunitinib. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Formate[1] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Isocratic or gradient elution tailored to resolve Sunitinib and SU12662 from matrix components |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (m/z) | |

| Sunitinib | 399 > 326[2] |

| SU12662 (Metabolite) | 371 > 283[2] |

| Sunitinib-d10 (IS) | 409 > 326[2] |

| Collision Energy | Optimize for specific instrument |

| Cone Voltage | Optimize for specific instrument |

Table 3: Method Validation Summary

| Parameter | Typical Performance |

| Linearity Range | 0.2 - 500 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |

| Intra-day Precision (%CV) | ≤ 11.7%[2] |

| Inter-day Precision (%CV) | ≤ 11.7%[2] |

| Accuracy | 90.5% - 106.8%[2] |

| Extraction Recovery | Typically > 70% |

Conclusion

This document provides a comprehensive guide with detailed protocols for the sample preparation and analysis of Sunitinib in human plasma using a deuterated internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS ensures high sensitivity, selectivity, and accuracy, making these methods suitable for a wide range of applications in clinical and research settings. Adherence to rigorous validation procedures is crucial to guarantee the quality and reliability of the generated data.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of N-Desethyl Sunitinib using N-Desethyl Sunitinib-d5 by LC-MS/MS

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of N-Desethyl Sunitinib, an active metabolite of the tyrosine kinase inhibitor Sunitinib, in human plasma. The method utilizes N-Desethyl Sunitinib-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, which is a best practice recommended by regulatory agencies.[1] The assay employs a simple protein precipitation extraction procedure followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. The method was validated over a linear range of 0.2 ng/mL to 500 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.[2][3] It is primarily metabolized by CYP3A4 to its active N-desethyl metabolite, SU12662 (N-Desethyl Sunitinib), which exhibits comparable biological activity to the parent drug.[4] Given the significant inter-individual variability in Sunitinib exposure and its narrow therapeutic window, therapeutic drug monitoring (TDM) of both Sunitinib and N-Desethyl Sunitinib is crucial to optimize treatment efficacy and minimize toxicity.[2][5]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[1] Deuterated standards are chemically almost identical to the analyte and co-elute during chromatography, which allows for effective correction of matrix effects, extraction variability, and instrumental fluctuations.[1][6][7] This application note details a validated LC-MS/MS method for the reliable quantification of N-Desethyl Sunitinib in human plasma, employing this compound as the internal standard.

Experimental Workflow

Caption: Bioanalytical workflow for N-Desethyl Sunitinib quantification.

Experimental Protocols

Materials and Reagents

-

N-Desethyl Sunitinib and this compound reference standards (≥98% purity).

-

Human plasma (K2EDTA).

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Ammonium acetate (LC-MS grade).

-

Ultrapure water.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desethyl Sunitinib and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the N-Desethyl Sunitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.[7]

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard spiking solution (acetonitrile with this compound) to each tube.[7]

-

Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.[7]

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[7]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[8][9]

-

Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Flow Rate: 0.35 mL/min.[10]

-

Gradient: Isocratic or a shallow gradient optimized for separation.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 5500 or Waters Xevo TQ).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| N-Desethyl Sunitinib | 371.2 | 283.0 | 50 |

| This compound | 376.2 | 283.0 | 50 |

Note: The precursor ion for this compound is predicted based on a +5 Da shift. The product ion is expected to be the same as the unlabeled analyte as the deuterium atoms are not on the fragmented portion of the molecule.

Method Validation Results

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| N-Desethyl Sunitinib | 0.2 - 500 | 0.2 | >0.995 |

Table 3: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.2 | ≤11.7 | -9.5 to 6.8 | ≤10.8 | -7.7 to 6.2 |

| Low | 5 | ≤6.5 | -4.5 to 3.5 | ≤7.3 | -2.4 to 1.7 |

| Medium | 50 | ≤6.6 | -8.1 to 2.6 | ≤9.5 | -4.2 to 2.9 |

| High | 250 | ≤7.7 | -4.2 to 2.9 | ≤10.8 | -7.7 to 6.2 |

Data synthesized from multiple sources demonstrating typical method performance.[2][4][8]

Table 4: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |

| Low | 5 | 92.5 | 0.98 |

| High | 250 | 95.1 | 1.03 |

Signaling Pathway Context

While this application note focuses on the bioanalytical method, it's important to understand the context of N-Desethyl Sunitinib's mechanism of action. Sunitinib and its active metabolite inhibit multiple receptor tyrosine kinases (RTKs), disrupting downstream signaling pathways involved in tumor growth and angiogenesis.

Caption: Inhibition of RTK signaling by Sunitinib and its metabolite.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of N-Desethyl Sunitinib in human plasma. The use of its deuterated internal standard, this compound, ensures the highest level of accuracy and precision by compensating for analytical variability. This method is well-suited for high-throughput analysis in clinical settings for therapeutic drug monitoring and for pharmacokinetic studies in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Throughput Quantification of N-Desethyl Sunitinib in Human Plasma using N-Desethyl Sunitinib-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-desethyl sunitinib (SU12662), the primary active metabolite of the tyrosine kinase inhibitor Sunitinib, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, N-Desethyl Sunitinib-d5, is employed.[1] The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research involving Sunitinib.

Introduction